Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate
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Overview
Description
Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate is a heterocyclic compound that belongs to the class of triazolopyrimidines. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate can be achieved through various methods. One efficient method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using the same microwave-mediated method. The broad substrate scope and good functional group tolerance make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and G2/M phase arrest, making it a potential anticancer agent .
Comparison with Similar Compounds
Ethyl 2-(5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetate can be compared with other triazolopyrimidine derivatives:
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine: Known for its cytotoxic activity.
7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines: Exhibits antimicrobial properties.
Ethyl {[5-(4-methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}acetate: Similar structure with a sulfanyl group, used in various chemical reactions.
The uniqueness of ethyl [5-methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate lies in its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design .
Properties
IUPAC Name |
ethyl 2-[5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O2/c1-3-20-9(19)5-8-16-10-15-6(2)4-7(11(12,13)14)18(10)17-8/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYGCKWCCUKUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NN2C(=CC(=NC2=N1)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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